molecular formula C29H23N3O3S2 B2549578 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 361170-71-0

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2549578
M. Wt: 525.64
InChI Key: QPFPUMSCKGLZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The benzothiazole and dihydroquinolinyl sulfonyl benzamide moieties suggest a complex structure that could interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of aminophenyl benzothiazole with substituted sulfonyl chlorides, as seen in the synthesis of benzothiazole coupled sulfonamide derivatives . Similar synthetic strategies could be applied to the target compound, potentially involving the use of aminophenyl benzothiazole and a dihydroquinolinyl sulfonyl chloride precursor.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry . Additionally, X-ray crystallography can provide detailed conformational features of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide".

Chemical Reactions Analysis

Compounds containing benzothiazole and sulfonyl benzamide groups have been shown to participate in various chemical reactions. For instance, N-substituted benzamides have been used in the synthesis of class III electrophysiological agents , and benzothiazole sulfonamides have been evaluated for anticonvulsant activities . The target compound may also undergo reactions pertinent to its functional groups, potentially leading to the formation of novel derivatives with biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and sulfonyl benzamide derivatives can be influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for determining the compound's suitability for biological applications. The physicochemical characterization of similar compounds has been performed using various analytical techniques , which would be relevant for analyzing the target compound.

Case Studies

Several studies have reported the biological activities of benzothiazole and sulfonyl benzamide derivatives. For example, some compounds have shown cardiac electrophysiological activity , anticonvulsant potential , and anticancer properties . These case studies provide insights into the potential applications of "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide" in therapeutic contexts.

Scientific Research Applications

Synthesis and Biological Screening

Various substituted benzothiazoles and quinazolinone derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, including those with fluoro substitutions and incorporating sulphonamido quinazolinyl imidazole, demonstrate significant potential in biological and pharmacological screenings (Patel et al., 2009). Similarly, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized, expanding the chemical diversity and potential application spectrum of these compounds (Aleqsanyan & Hambardzumyan, 2021).

Anticancer and Antimicrobial Potential

Research into quinazoline derivatives aims to discover hybrid molecules with diuretic and antihypertensive properties, indicating the versatility of these compounds in developing treatments for various conditions (Rahman et al., 2014). Another study synthesized and characterized new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, showcasing their therapeutic potential across a range of applications (Zablotskaya et al., 2013).

Antiviral and Anticancer Agents

Compounds synthesized from benzothiazole and sulfonamide derivatives have been evaluated for their anticonvulsant potential, further highlighting the therapeutic significance of such molecular structures in addressing neurological disorders (Khokra et al., 2019). Additionally, the antimalarial sulfonamides have been investigated for their potential as COVID-19 drugs, utilizing computational calculations and molecular docking studies to assess their efficacy against various viral strains, indicating the broad-spectrum potential of these compounds (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c33-28(30-23-10-5-8-22(19-23)29-31-25-11-2-4-13-27(25)36-29)21-14-16-24(17-15-21)37(34,35)32-18-6-9-20-7-1-3-12-26(20)32/h1-5,7-8,10-17,19H,6,9,18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFPUMSCKGLZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.